molecular formula C13H10F2N2O B1320411 N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide CAS No. 926199-33-9

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide

Cat. No.: B1320411
CAS No.: 926199-33-9
M. Wt: 248.23 g/mol
InChI Key: KCXQRGIPOYYMAY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of two fluorine atoms and an amide group, which contribute to its unique chemical properties.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The amide group may also play a role in stabilizing the compound’s interaction with its molecular targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-fluorophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide: This compound features a phenoxy group, which can alter its chemical properties and applications.

    N-(5-Amino-2-fluorophenyl)-2-phenylacetamide: This compound has a phenylacetamide group, which can influence its reactivity and interactions.

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide is unique due to the presence of two fluorine atoms and an amide group, which contribute to its distinct chemical properties and potential applications. The fluorine atoms can enhance the compound’s stability and reactivity, while the amide group can facilitate its interaction with various molecular targets.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXQRGIPOYYMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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